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Quantitative Performance Comparison

The table below summarizes the comparative experimental data for the two CIP systems, highlighting

differences in kinetics, potency, and specificity.

Performance
Metric

Mandipropamid
(Mandi) System

Rapamycin System
Experimental Context &
Notes

Kinetics
(Translocation)

t~0.75~ = 10.1 ± 1.7 s
(at 500 nM) [1] [2]

t~0.75~ = 107.9 ± 16.4 s
(at 500 nM) [1] [2]

Tenfold faster recruitment

for Mandi. Measured by
cytosolic receiver

recruitment to
mitochondria in

mammalian cells [1] [2].

Potency (EC₅₀) EC₅₀ = 0.43 ± 0.17 µM
[1] [2]

Information not available in

search results

Measured via a gene

expression assay with
luciferase readout in

mammalian cells [1] [2].
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Performance
Metric

Mandipropamid
(Mandi) System

Rapamycin System
Experimental Context &
Notes

Interaction
Efficiency

77 ± 12% interacting

fraction (at 500 nM) [1]
[2]

71 ± 3% interacting fraction

(at 500 nM) [1] [2]

Measured by Raster

Image Correlation
Spectroscopy (RICS);

efficiency is comparable
[1] [2].

Orthogonality &
Toxicity

High orthogonality
(plant-based receptor);

low toxicity profile [1]
[2] [3]

Low orthogonality (binds
endogenous mTOR); toxic

and immunosuppressive [1]
[2]

Mandi's orthogonality
minimizes off-target

effects, advantageous for
in vivo studies [1] [2].

Dose-Response
Profile

Tunable, dose-
dependent response

[1] [2]

Typically functions as an
"on/off" switch [1] [2]

Mandi's linear range allows
for precise, concentration-

dependent control [1] [2].

Detailed Experimental Protocols

For fellow scientists, here is a deeper dive into the key methodologies used to generate the comparative data.

Protein Translocation Assay (Kinetics Measurement)

This assay quantitatively measured the speed at which each CIP induces protein recruitment [1] [2].

Key Components:
Receptor Domain: Fused to the outer mitochondrial membrane protein TOM20 (e.g., TOM20-

PYRMandi for Mandi; TOM20-FRB for rapamycin).
Receiver Domain: Expressed in the cytosol with a fluorescent tag (e.g., GFP-ABI for Mandi;

GFP-FKBP for rapamycin).
Workflow:

Cell Preparation & Transfection: Mammalian cells (e.g., U2OS) are transfected with the
receptor and receiver constructs.

Live-Cell Imaging & Stimulation: Cells are imaged on an automated epifluorescence
microscopy platform with integrated liquid handling. The CIP is added directly during time-lapse

imaging.
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Quantitative Analysis: A machine learning approach is used for automated cell segmentation.

The fluorescence intensity on the mitochondria is tracked over time. The translocation ratio
t~0.75~ (time to reach 75% of maximum recruitment) is calculated for quantitative comparison

[1] [2].

The diagram below illustrates the logic and workflow of this assay.
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Gene Expression Assay (Potency Measurement)
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This assay determined the effectiveness (EC₅₀) of the Mandi system by measuring dose-dependent activation

of a reporter gene [1] [2].

Key Components:
DNA-Binding Domain: Yeast Gal4 DNA-binding domain (Gal4BD) fused to the receiver

domain (e.g., Gal4BD-ABI).
Activation Domain: Viral VP16 transactivation domain fused to the receptor domain (e.g.,

PYRMandi-VP16).
Reporter Gene: Luciferase gene under the control of a promoter containing the Gal4 upstream

activation sequence (Gal4UAS).
Workflow:

Cell Transfection: Cells are co-transfected with the three constructs.
Stimulation & Incubation: Cells are treated with a range of concentrations of Mandi and

incubated overnight.
Readout & Analysis: Luciferase activity is measured. The signal strength correlates with the

induced proximity of Gal4BD and VP16. The EC₅₀ value is calculated from the dose-response
curve [1] [2].

The diagram below illustrates the logic of this reporter system.
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Key Takeaways for Researchers

Choose Mandi for Speed and Low Toxicity: The Mandi system is superior for applications requiring
rapid induction (within seconds) and for in vivo studies where orthogonality and low toxicity are critical

[1] [2] [3].
Choose Rapamycin for Established Protocols: Rapamycin remains a valuable tool for in vitro
studies where its "on/off" characteristic is sufficient and its endogenous interactions can be accounted
for.

Consider Tunability: If precise, graded control over the degree of protein interaction is needed,
Mandi's dose-dependent profile is advantageous over rapamycin's more binary switch [1] [2].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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